molecular formula C10H15NO2S B2439782 Ethyl 2-isobutylthiazole-4-carboxylate CAS No. 882305-14-8

Ethyl 2-isobutylthiazole-4-carboxylate

Cat. No.: B2439782
CAS No.: 882305-14-8
M. Wt: 213.3
InChI Key: DIJHMSPHFZFWJS-UHFFFAOYSA-N
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Description

Ethyl 2-isobutylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C10H15NO2S and its molecular weight is 213.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-13-10(12)8-6-14-9(11-8)5-7(2)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJHMSPHFZFWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Modeling of Alkyl Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkyl thiazole carboxylates, particularly ethyl 2-(2-aminothiazol-4-yl)acetate (EATA) , represent a critical scaffold in the synthesis of third-generation cephalosporin antibiotics and agrochemical fungicides.[1] The solubility profile of these compounds is non-trivial due to their "push-pull" molecular architecture: a polar, hydrogen-bonding aminothiazole core competing with a lipophilic alkyl ester tail.[1]

This guide provides a technical analysis of the solubility behavior of this class in organic solvents. It moves beyond simple "soluble/insoluble" classifications to explore thermodynamic modeling (Modified Apelblat), mechanistic interactions, and practical protocols for preventing "oiling out" during recrystallization—a common process failure mode for these intermediates.

Molecular Architecture & Solubility Mechanisms

To predict solubility, one must deconstruct the solute-solvent interactions. Alkyl thiazole carboxylates exhibit three distinct interaction zones:

  • The Thiazole Ring (Aromatic/Polar): Acts as a

    
    -system donor.[1] The nitrogen and sulfur atoms introduce significant dipole moments.
    
  • The Amino Group (Hydrophilic): If present (as in EATA), the

    
     group is a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This makes the compound highly soluble in polar aprotic solvents (DMSO, DMF) and protic solvents (Short-chain alcohols).[1]
    
  • The Alkyl Carboxylate Tail (Lipophilic/Dipolar): The ester group adds dipole-dipole interaction capabilities, while the alkyl chain (ethyl, methyl) provides limited Van der Waals interactions, reducing water solubility but enhancing solubility in esters (Ethyl Acetate) and chlorinated solvents.

Visualization: Solute-Solvent Interaction Network

The following diagram illustrates the competing forces that dictate whether an alkyl thiazole carboxylate will dissolve or precipitate.

SolubilityMechanism Solute Alkyl Thiazole Carboxylate (e.g., EATA) Interaction1 Strong Dipole-Dipole + H-Bond Acceptance Solute->Interaction1 Interaction2 H-Bond Network (Solute NH2 <-> Solvent OH) Solute->Interaction2 Interaction3 Weak Van der Waals (Limited Solubility) Solute->Interaction3 PolarAprotic Polar Aprotic Solvents (DMSO, DMF) PolarProtic Polar Protic Solvents (MeOH, EtOH) NonPolar Non-Polar Solvents (Hexane, Toluene) Interaction1->PolarAprotic High Solubility Interaction2->PolarProtic Temp-Dependent Solubility Interaction3->NonPolar Precipitation/Antisolvent

Caption: Mechanistic interaction map showing why polar aprotic solvents act as good solvents while non-polar solvents act as antisolvents.

Thermodynamic Modeling

For process scale-up, empirical observation is insufficient.[1] We rely on thermodynamic models to predict solubility (


) as a function of temperature (

).[1][2] The Modified Apelblat Equation is the industry standard for thiazole derivatives due to its accuracy in fitting non-ideal solution behavior.
The Modified Apelblat Equation

[1]
  • 
     : Mole fraction solubility of the solute.[3][4]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
    • 
        and 
      
      
      
      reflect the enthalpy of solution and non-ideal mixing.
    • 
        accounts for the temperature dependence of the enthalpy of fusion.
      

Application: By determining


 via small-scale experiments (see Protocol below), you can extrapolate solubility curves to find the optimal cooling trajectory for crystallization, ensuring high yield and purity.

Experimental Data & Solvent Selection

Based on aggregated application data for Ethyl 2-(2-aminothiazol-4-yl)acetate , the following solubility hierarchy is established. This data guides solvent selection for extraction and recrystallization.[1][5]

Table 1: Comparative Solubility Profile (at 298.15 K)
Solvent ClassRepresentative SolventSolubility RatingPrimary Application
Polar Aprotic DMSO, DMFVery High Reaction medium; difficult to remove.[1]
Polar Protic Methanol, EthanolHigh/Medium Ideal Recrystallization Solvents. High solubility at boiling, low at cooling.
Ethers THF, 1,4-DioxaneMedium Good co-solvent; often used with hexane.[1]
Esters Ethyl AcetateMedium/Low Selective crystallization; often requires heating.[1]
Chlorinated DichloromethaneMedium Extraction (organic phase).[1]
Non-Polar Hexane, TolueneVery Low Antisolvents. Used to drive precipitation.
Aqueous WaterLow Antisolvent; pH-dependent solubility (soluble in acid).[1]

Critical Insight: While DMSO dissolves the compound best, it is poor for isolation due to its high boiling point. Ethanol or Methanol are preferred for purification because they exhibit a steep solubility-temperature gradient (high


), facilitating high-yield crystallization upon cooling.[1]

Protocol: Dynamic Laser Monitoring for Solubility

To determine the precise solubility curve for your specific thiazole derivative, do not rely on visual inspection. The Dynamic Laser Monitoring Method provides a self-validating, reproducible dataset.[1]

Workflow Diagram

ExperimentalProtocol Start Start: Excess Solute + Solvent Equilibrate Step 1: Thermostat Mixing (±0.05 K precision) Start->Equilibrate Laser Step 2: Laser Transmissivity (Turbidity Detection) Equilibrate->Laser Dissolution Step 3: Slow Heating (0.2 K/min) Laser->Dissolution ClearPoint Step 4: Detect 'Clear Point' (Max Transmissivity) Dissolution->ClearPoint Solid Disappears Calc Step 5: Calculate Mole Fraction (x) ClearPoint->Calc Calc->Equilibrate Repeat for next T

Caption: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Place a known mass of the alkyl thiazole carboxylate and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

  • Setup: Insert a laser source (e.g., He-Ne laser) and a light intensity meter on opposite sides of the vessel.

  • Equilibration: Set the thermostat to a starting temperature (e.g., 283.15 K) where the solution is turbid (undissolved solid blocks the laser).

  • Dynamic Heating: Increase temperature slowly (0.1 to 0.2 K/min).

  • Detection: Monitor the laser intensity. The saturation temperature (

    
    )  is defined as the point where laser intensity reaches a maximum plateau (indicating complete dissolution).[1]
    
  • Calculation:

    
    
    Where 
    
    
    
    is mass and
    
    
    is molar mass for solute (1) and solvent (2).[1]
  • Validation: Repeat the measurement 3 times. The relative standard deviation (RSD) must be

    
     for the data to be considered valid.
    

Practical Application: Overcoming "Oiling Out"

A common failure mode when purifying alkyl thiazole carboxylates (especially EATA) is "oiling out"—where the product separates as a liquid oil rather than a crystal.[1][6] This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1]

Field-Proven Solution:

  • Seed Crystals: Always seed the solution at the metastable zone width (MSZW) limit (approx. 5-10°C below saturation temp).[1]

  • Solvent Modification: If using Ethanol, add a small percentage of Ethyl Acetate . Pure alcohols sometimes promote oiling in these derivatives; the ester cosolvent stabilizes the crystal lattice formation.

  • Slow Cooling: Control cooling rates to

    
    . Rapid cooling ("crash cooling") almost guarantees oiling out for thiazoles with flexible alkyl chains.[1]
    

References

  • PubChem. (2025).[1][7] Ethyl 2-(2-aminothiazol-4-yl)acetate - Compound Summary. National Library of Medicine. [Link][1]

  • Fisher Scientific. (2025).[1] Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Product Specifications. [Link][1][7]

Sources

A Technical Guide to 2-Substituted Thiazole-4-Carboxylates in Fragrance Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-substituted thiazole-4-carboxylates and their broader class of thiazole derivatives, a significant group of heterocyclic compounds in the fragrance and flavor industry. Thiazoles are renowned for their potent and diverse aroma profiles, contributing nutty, green, roasted, and fruity notes to a wide array of commercial products.[1][2][3] This document details the synthesis, structure-activity relationships (SAR), and the analytical and sensory evaluation protocols critical for the research and development of novel fragrance ingredients. It is intended for researchers, chemists, and fragrance development professionals, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Olfactory Significance of Thiazoles

The five-membered heterocyclic ring of thiazole, containing both sulfur and nitrogen atoms, is a cornerstone of modern aroma chemistry.[4][5] While the parent thiazole ring itself is not typically used in fragrances, its derivatives are prized for their ability to impart unique and powerful scents, often at very low concentrations.[1][6] These compounds are found naturally in foods like roasted nuts, coffee, and tropical fruits, and their synthetic counterparts are indispensable for creating authentic and impactful fragrance accords.[3][6][7]

The substitution at the 2-position of the thiazole ring, in conjunction with the carboxylate group at the 4-position, offers a versatile scaffold for fine-tuning olfactory properties. By systematically modifying the R-group at the 2-position, chemists can modulate the scent profile, volatility, and substantivity of the molecule, leading to the creation of novel aroma chemicals with specific desired characteristics.

Synthesis of 2-Substituted Thiazole-4-Carboxylates

The primary and most historically significant method for synthesizing the thiazole ring is the Hantzsch Thiazole Synthesis .[4] This method remains a foundational technique in aroma chemistry due to its reliability and versatility.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[4][8] For the synthesis of the target 2-substituted thiazole-4-carboxylates, the process is adapted by using an α-haloacetoacetate ester and a corresponding thioamide.

General Reaction Scheme:

Hantzsch_Synthesis Thioamide R-C(=S)NH₂ Thioamide Intermediate Cyclization Intermediate Thioamide->Intermediate + Haloester X-CH₂-C(=O)-CH₂-COOR' α-Haloacetoacetate Ester Haloester->Intermediate Thiazole 2-R-Thiazole-4-carboxylate Target Molecule Intermediate->Thiazole - H₂O, - HX

Caption: Hantzsch synthesis for 2-substituted thiazole-4-carboxylates.

Detailed Protocol: Synthesis of Ethyl 2-methylthiazole-4-carboxylate

This protocol provides a representative, self-validating workflow for synthesizing a model compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine thioacetamide (1.0 eq) with anhydrous ethanol.

  • Reagent Addition: Slowly add ethyl 4-chloroacetoacetate (1.05 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

  • Work-up:

    • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or methyl t-butyl ether (MTBE).[11]

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.[11]

  • Purification:

    • Filter the drying agent and concentrate the solvent in vacuo.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-methylthiazole-4-carboxylate.[11]

Causality Insight: The use of a slight excess of the α-haloester ensures the complete consumption of the more valuable thioamide. The neutralization step is critical to remove acidic byproducts, and the subsequent brine wash and drying steps are essential for removing water, which can interfere with purification and stability.

Structure-Activity Relationships (SAR) in Thiazole Fragrances

The olfactory character of a thiazole derivative is profoundly influenced by the nature of the substituent at the 2-position. Understanding these relationships is key to the rational design of new fragrance molecules.[4][12][13]

Substituent at 2-Position (R) General Odor Profile Representative Example
Alkyl (e.g., Methyl, Ethyl) Nutty, Roasted, Green, Savory2-Ethyl-4-methylthiazole (Pistachio Thiazole)[6]
Alkoxy (e.g., Ethoxy) Green, Herbal, Fruity, Sulfurous2-Ethoxythiazole[1]
Branched Alkyl (e.g., Isobutyl) Green, Cocoa, Nutty2-Isobutylthiazole (Tomato Leaf)
Aromatic (e.g., Phenyl) Floral, Green, Medicinal2-Phenylthiazole

Table 1: Influence of 2-position substituent on the odor profile of thiazole derivatives.

Expertise Insight: The addition of alkyl groups often enhances nutty and roasted characteristics. For instance, 2-ethyl-4-methylthiazole is described as having a potent, fresh pistachio nut scent with green and savory facets.[6] In contrast, introducing an oxygen atom via an alkoxy group, as in 2-ethoxythiazole, shifts the profile towards crisp, green, and herbal notes, making it suitable for top notes in fresh fragrances.[1] The sulfur atom in the ring contributes a characteristic "sulfurous" nuance that, at high dilution, adds complexity and realism to fruit and savory accords.

Analytical and Sensory Evaluation

A dual approach combining instrumental analysis and human sensory evaluation is essential for characterizing new fragrance compounds.[9][10]

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that marries the separation capabilities of gas chromatography with the unparalleled sensitivity of the human nose as a detector.[2][14][15] It allows analysts to pinpoint which specific compounds in a complex mixture are responsible for the perceived aroma.[16]

Experimental Workflow: GC-O Analysis

GCO_Workflow cluster_GC Gas Chromatograph Injector Sample Injection Column Chromatographic Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MSD Mass Spectrometer (Identification) Splitter->MSD ~50% ODP Olfactory Detection Port (Sniffing) Splitter->ODP ~50% Data Data Acquisition (Chromatogram & Aromagram) MSD->Data ODP->Data

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Protocol for GC-O Evaluation:

  • Sample Preparation: Prepare a dilution of the thiazole derivative in a suitable solvent (e.g., ethanol) at a concentration of 0.01% to 0.1%.

  • Injection: Inject 1 µL of the sample into the GC.

  • Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) with a temperature program designed to separate volatile compounds.

  • Detection: The column effluent is split between a mass spectrometer (MS) for chemical identification and a heated transfer line leading to a "sniff port".[15][16]

  • Sensory Data Collection: A trained sensory panelist or perfumer sniffs the effluent from the sniff port and records the time, intensity, and description of any detected odors.

  • Data Correlation: The resulting "aromagram" is correlated with the MS chromatogram to identify the specific compound responsible for each scent.

Sensory Panel Evaluation

While GC-O identifies odor-active compounds, a trained sensory panel is required to evaluate the fragrance's overall quality, intensity, and character in a real-world application context.[9][10][17]

Protocol for Descriptive Sensory Analysis:

  • Objective Definition: Clearly define the goal of the test, e.g., "To characterize the odor profile of Ethyl 2-methylthiazole-4-carboxylate on a smelling strip over 24 hours."[18]

  • Panelist Selection: Select a panel of 10-15 trained assessors who are familiar with fragrance terminology and evaluation procedures.

  • Sample Preparation: Dip smelling strips into a 1% solution of the test compound in ethanol. A control strip with ethanol only is also prepared.

  • Evaluation: Panelists evaluate the strips in a controlled, odor-free environment at specific time intervals (e.g., initial, 1 hr, 4 hr, 8 hr, 24 hr).

  • Data Collection: Panelists rate the intensity of predefined sensory attributes (e.g., "nutty," "green," "fruity," "sulfurous") on a labeled magnitude scale (LMS) or a 0-10 point scale.[19]

  • Statistical Analysis: The collected data is statistically analyzed to generate a sensory profile of the fragrance material, highlighting its dominant characteristics and how they evolve over time (its substantivity).

Conclusion

2-Substituted thiazole-4-carboxylates and related thiazole derivatives represent a versatile and powerful class of aroma chemicals. Their diverse and potent scent profiles, ranging from nutty and roasted to green and fruity, make them valuable tools for fragrance creation. A thorough understanding of their synthesis via methods like the Hantzsch reaction, coupled with a systematic exploration of structure-activity relationships, enables the rational design of novel fragrance ingredients. Rigorous evaluation using both instrumental techniques like GC-O and structured sensory panel analysis is paramount to fully characterizing their potential and ensuring their successful application in the competitive fragrance market.

References

  • The Science Behind the Scent: 2-Ethoxythiazole in Fragrance Formulation. (2026, January 29). Ningbo Inno Pharmchem Co., Ltd.
  • Fragrance And Flavor Component Analysis: Techniques And Applic
  • Formulation and Evaluation of Perfume: A Comprehensive Review. (2025, April).
  • Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) Analysis of 5-Propylthiazole. (2025, November). Benchchem.
  • Dixit, S. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. S H Kelkar and Company Limited.
  • Sulfurol: The Versatile Thiazole Derivative Enhancing Flavors and Fragrances. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. (2025, September 17). LinkedIn.
  • Sensory Approach to Measure Fragrance Intensity on the Skin. Academia.edu.
  • Pistachio Thiazole.
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • thiazole, 288-47-1. The Good Scents Company.
  • Gas chrom
  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759-16800.
  • Gontijo, L. A. P., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 332.
  • gc-olfactometry; PHASER public
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2011). Medicinal Chemistry Research, 20(7), 948-956.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Trust your nose: Enhanced GC–O workflows for detailed sensory evaluation. (2024, July 30).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2025, August 5).
  • 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis. ChemicalBook.
  • Al-Mokhtar, M. A. A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-300.
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116.
  • Research progress of thiazole flavor compounds. (2019). Journal of Food Safety and Quality, 10(16), 5519-5526.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Ethanol, 13(2), 69-80.
  • Thioester compounds and their use in fragrance or flavor applications. (2009).
  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(2), 358-368.
  • Al-Zoubi, W., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Heterocyclic Chemistry, 61(5), 1-24.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives via Cyclization of Thioamides with α-Halo Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole-containing molecules exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4][5] Prominent examples of thiazole-based drugs include the antiretroviral agent Ritonavir and the anticancer drug Dasatinib, underscoring the therapeutic importance of this heterocyclic core.[2][6]

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole nucleus.[7][8] This classical condensation reaction involves the cyclization of a thioamide with an α-halocarbonyl compound, in this case, an α-halo keto ester.[7][9] The enduring appeal of this method lies in its operational simplicity, generally high yields, and the accessibility of the starting materials.[7][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the cyclization of thioamides with α-halo keto esters. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss critical parameters that influence the reaction's outcome.

Mechanistic Insights: A Stepwise Elucidation of the Hantzsch Thiazole Synthesis

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[7][10][11]

  • S-Alkylation (Nucleophilic Substitution): The reaction commences with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the halo keto ester. This step proceeds via an SN2 mechanism, displacing the halide to form a key intermediate.[7][11][12] The choice of the halogen in the α-halo keto ester can influence the reaction rate, with the reactivity generally following the order I > Br > Cl.

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.[7][13]

  • Dehydration and Aromatization: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[7][10]

Hantzsch_Mechanism Thioamide Thioamide S_Alkylation_Intermediate S-Alkylation Intermediate Thioamide->S_Alkylation_Intermediate S-Alkylation (SN2) AlphaHaloKetoEster α-Halo Keto Ester AlphaHaloKetoEster->S_Alkylation_Intermediate Hydroxythiazoline Hydroxythiazoline Intermediate S_Alkylation_Intermediate->Hydroxythiazoline Intramolecular Cyclization Thiazole Thiazole Derivative Hydroxythiazoline->Thiazole Dehydration (-H2O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-phenylthiazole-5-carboxylate

This protocol provides a detailed procedure for a representative Hantzsch thiazole synthesis.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
Ethyl 2-bromo-3-oxobutanoateC₆H₉BrO₃210.042.10 g10.0
ThioureaCH₄N₂S76.120.76 g10.0
Ethanol (anhydrous)C₂H₅OH46.0750 mL-
Triethylamine (optional)(C₂H₅)₃N101.19As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
BrineNaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A 1. Dissolve thiourea in ethanol B 2. Add ethyl 2-bromo-3-oxobutanoate A->B C 3. Heat the mixture to reflux B->C D 4. Cool to room temperature C->D E 5. Neutralize with NaHCO3 (aq) D->E F 6. Extract with ethyl acetate E->F G 7. Wash with brine F->G H 8. Dry over Na2SO4 G->H I 9. Concentrate under reduced pressure H->I J 10. Recrystallize or perform column chromatography I->J

Caption: Experimental workflow for the synthesis of thiazole derivatives.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (0.76 g, 10.0 mmol) and anhydrous ethanol (50 mL).

    • Stir the mixture until the thiourea is completely dissolved.

    • To this solution, add ethyl 2-bromo-3-oxobutanoate (2.10 g, 10.0 mmol).

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction. The addition of a base like triethylamine during the reaction can also be employed to neutralize the acid as it forms.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system to afford the pure ethyl 2-amino-4-phenylthiazole-5-carboxylate.

Self-Validating System and Causality:

  • Stoichiometry: The use of equimolar amounts of the thioamide and α-halo keto ester is crucial for optimal conversion. An excess of either reactant can lead to side reactions and complicate purification.

  • Solvent Choice: Ethanol is a common solvent as it readily dissolves the reactants and allows for a convenient reflux temperature. Other polar protic or aprotic solvents can also be used, and the choice may influence reaction times.

  • Temperature Control: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Lower temperatures will result in slower reaction times, while excessively high temperatures may lead to decomposition of reactants or products.

  • Neutralization: The neutralization step is critical as the thiazole product can be protonated by the hydrohalic acid byproduct, making it more water-soluble and difficult to extract.[12]

  • Monitoring: TLC is an indispensable tool for monitoring the reaction's progress, ensuring that the reaction is allowed to proceed to completion without unnecessary heating, which could lead to by-product formation.

Troubleshooting and Field-Proven Insights

Observation Potential Cause Suggested Solution
Low or no product formationInactive α-halo keto ester (hydrolyzed)Use freshly prepared or purified α-halo keto ester. Ensure anhydrous reaction conditions.
Insufficient heatingEnsure the reaction is maintained at a steady reflux.
Formation of multiple spots on TLCSide reactions or decompositionLower the reaction temperature and monitor closely. The use of a non-nucleophilic base can sometimes mitigate side reactions.
Difficulty in product isolation/extractionProduct is protonated and remains in the aqueous layerEnsure complete neutralization with a base before extraction. Perform multiple extractions.
Product is an oil and does not crystallizeImpurities are presentPurify by column chromatography.

Conclusion

The Hantzsch thiazole synthesis is a robust and highly effective method for the preparation of a wide array of thiazole derivatives from thioamides and α-halo keto esters. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably synthesize these valuable heterocyclic compounds. The versatility of this reaction ensures its continued importance in the fields of medicinal chemistry and drug development for the foreseeable future.

References

  • Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1711. Available at: [Link]

  • Morishita, H., et al. (2003). Synthesis of 2,4-Disubstituted Thiazoles from (Z)-(2-Acetoxyvinyl)phenyl-λ3-iodanes: Nucleophilic Substitution of α-λ3-Iodanyl Ketones with Thioureas and Thioamides. The Journal of Organic Chemistry, 68(19), 7433-7439. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Jadhav, S. A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193. Available at: [Link]

  • Shaik, A. B., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Advanced Scientific Research, 16(1), 1-10. Available at: [Link]

  • Pattan, S. R., et al. (2009). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Indian Journal of Pharmaceutical Education and Research, 43(3), 232-239. Available at: [Link]

  • Singh, R., et al. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. World Journal of Pharmaceutical Research, 13(7), 1045-1056. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048. Available at: [Link]

  • Kumar, A., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14, 21953-21961. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

  • Pendiukh, V. V., et al. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. Available at: [Link]

  • Mohurle, S., & Maiti, B. (2023). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Sharma, A., et al. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Catalysts, 10(4), 439. Available at: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Available at: [Link]

  • Process for preparing thiazole derivatives. (2017). U.S.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Available at: [Link]

  • Siddiqui, A. A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Pharmaceutical Research International, 35(12), 1-20. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. Available at: [Link]

  • Rosdi, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. Available at: [Link]

Sources

Application Note: Synthesis and Utilization of Ethyl 2-isobutylthiazole-4-carboxylate as a High-Value Flavor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Ethyl 2-isobutylthiazole-4-carboxylate (CAS: 882305-14-8) represents a critical structural scaffold in the synthesis of "nature-identical" flavor compounds. While its parent molecule, 2-isobutylthiazole (FEMA 3134) , is the industry standard for "fresh tomato leaf" and "vine-ripened" notes, the 4-carboxylate ester derivative serves as a versatile intermediate .[1]

It allows flavor chemists to access a broader spectrum of organoleptic profiles—ranging from "cooked tomato" and "roasted nut" to "tropical fruit" nuances—via functional group transformations (reduction to alcohols or aldehydes).[1][2] This guide details the Hantzsch Thiazole Synthesis protocol for generating this intermediate and outlines its downstream conversion into high-impact flavor modulators.

Key Applications
  • Flavor Modulation: Precursor to 2-isobutylthiazole-4-carbaldehyde (creamy/nutty tomato) and 2-isobutylthiazole-4-methanol (roasted/vegetative).

  • Stability: The ester is significantly more stable and less volatile than the parent thiazole, allowing for bulk storage without rapid oxidation or sensory degradation.[1][2]

  • Controlled Release: Potential use as a precursor in heat-triggered flavor release systems (Maillard-type environments).[1]

Chemical Basis & Reactivity[1][2][3][4]

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an


-halo keto ester.[1][3]
Reaction Pathway (Graphviz Visualization)

HantzschSynthesis Thioamide Isobutanethioamide (Nucleophile) Inter Hydroxythiazoline Intermediate Thioamide->Inter S-Alkylation HaloEster Ethyl Bromopyruvate (Electrophile) HaloEster->Inter EtOH, Reflux Product Ethyl 2-isobutylthiazole- 4-carboxylate Inter->Product Cyclization & Dehydration (-H2O) Byprod H2O + HBr Inter->Byprod

Figure 1: The Hantzsch synthesis pathway. The sulfur atom of the thioamide attacks the


-carbon of the bromopyruvate, followed by cyclization and dehydration to form the aromatic thiazole ring.

Protocol 1: Synthesis of this compound

Objective: Produce high-purity (>98%) ester intermediate from isobutanethioamide.

Reagents & Equipment[1][2][5][6]
  • Isobutanethioamide (1.0 eq): 11.7 g (0.1 mol)

  • Ethyl Bromopyruvate (1.05 eq): 20.5 g (0.105 mol) Caution: Lachyrymator

  • Ethanol (Absolute): 150 mL

  • Potassium Carbonate (

    
    ):  Saturated aqueous solution
    
  • Equipment: 500mL 3-neck round bottom flask, reflux condenser, magnetic stirrer, addition funnel.

Step-by-Step Methodology
  • Setup: Purge the reaction flask with nitrogen. Dissolve Isobutanethioamide (11.7 g) in 100 mL of absolute ethanol.

  • Addition: Heat the solution to a gentle reflux (

    
    ). Using the addition funnel, add Ethyl Bromopyruvate  (20.5 g) dropwise over 45 minutes.
    
    • Note: The reaction is exothermic.[1][2] Maintain reflux without external heating if possible during addition.

  • Reaction: Once addition is complete, reflux for 2 hours . Monitor via TLC (Hexane:EtOAc 4:1).[1][2][3] The starting thioamide spot (

    
    ) should disappear.[1][2]
    
  • Workup:

    • Cool the mixture to room temperature.

    • Remove ethanol under reduced pressure (Rotovap).[1][2]

    • Resuspend the oily residue in 100 mL Dichloromethane (DCM).[1][2]

    • Neutralization: Slowly add saturated

      
       until pH 
      
      
      
      8-9 to neutralize the HBr byproduct.[1][2]
  • Extraction: Separate the organic layer.[1][2] Wash the aqueous layer 2x with 50 mL DCM.[1][2] Combine organic layers and wash with brine.[1][2]

  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Purify via vacuum distillation (
    
    
    
    mmHg,
    
    
    ) or silica gel column chromatography (Hexane/EtOAc gradient).[1]

Yield Expectation: 85-92% (Pale yellow oil).[1][2]

Protocol 2: Functional Derivatization (Flavor Modification)[1]

The ester is rarely the endpoint.[1][2] The value lies in reducing it to the Aldehyde (savory/nutty) or Alcohol (roasted/vegetative).[1][2]

Pathway A: Selective Reduction to Aldehyde (DIBAL-H)

Target: 2-Isobutylthiazole-4-carbaldehyde

  • Conditions: Dissolve 10 mmol Ester in dry DCM under Argon at

    
    .
    
  • Reagent: Add DIBAL-H (1.1 eq, 1M in hexane) dropwise over 30 mins.

  • Quench: Stir for 1 hour at

    
    . Quench with Methanol, then add saturated Rochelle’s salt solution.
    
  • Result: The aldehyde provides a creamy, nut-like modification to the sharp green tomato note of the parent thiazole.[1][2]

Pathway B: Full Reduction to Alcohol (LiAlH4)

Target: (2-Isobutylthiazol-4-yl)methanol

  • Conditions: Dissolve 10 mmol Ester in dry THF at

    
    .
    
  • Reagent: Add

    
      (0.6 eq) portion-wise.
    
  • Workup: Fieser workup (Water, 15% NaOH, Water).

  • Result: The alcohol exhibits roasted, earthy, and vegetative notes, useful in soup bases and savory flavors.[1][2]

Sensory & Analytical Validation

Analytical Parameters (GC-MS)

To validate the synthesis, compare against the following retention indices (DB-5 Column equivalent):

CompoundRetention Index (RI)Key MS Fragments (m/z)
Isobutanethioamide 1050117, 74, 42
This compound 1580 213 (M+), 141, 168
2-Isobutylthiazole (Parent) 1140141, 99, 57
Sensory Profile Mapping

SensoryMap Center Ethyl 2-isobutylthiazole- 4-carboxylate Aldehyde Aldehyde Derivative (Creamy, Nutty) Center->Aldehyde Partial Red. Alcohol Alcohol Derivative (Roasted, Earthy) Center->Alcohol Full Red. Parent Parent Thiazole (Green, Tomato Leaf) Center->Parent Decarboxylation

Figure 2: Divergent sensory profiles accessible from the ester intermediate.

Safety & Regulatory (E-E-A-T)[1]

Handling "Stench" Compounds

Thiazoles possess low odor thresholds.[1][2] While the ester is less volatile than the parent 2-isobutylthiazole, strict odor containment is required.[1][2]

  • Containment: All transfers must occur in a functioning fume hood.

  • Neutralization: Glassware should be soaked in a bleach (hypochlorite) bath to oxidize residual sulfur compounds before washing.[1][2]

Regulatory Status[1][6][7][8]
  • FEMA: The parent 2-isobutylthiazole is FEMA 3134.[1][2][4][5][6] The ester and its derivatives must be cross-referenced with local regulatory bodies (EFSA/FDA) if used as final flavoring agents.[1][2]

  • Hazards: Class 3 Flammable Liquid (if solvent present).[1][2] Irritant (H315, H319).[1][2][7][4][8]

References

  • FEMA Flavor Ingredient Library. (2023).[1][2] 2-Isobutylthiazole (FEMA 3134) Properties and Safety Assessment.[1][2][4][5] Flavor and Extract Manufacturers Association.[1][2] [Link]

  • Organic Syntheses. (1988).[1][2] General Hantzsch Thiazole Synthesis Protocols.[1][2] Org.[1][2][3][4][9] Synth. Coll. Vol. 6. [Link]

  • PubChem. (2024).[1][2] 2-Isobutylthiazole Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • The Good Scents Company. (2024).[1][2] Organoleptic Properties of Thiazole Derivatives.[1][2][4][9][Link][1]

Sources

Application Note: A Comprehensive Guide to the Saponification of Ethyl 2-Isobutylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Thiazole Carboxylic Acids

Thiazole rings are a cornerstone of many pharmacologically active compounds, serving as crucial intermediates in the synthesis of antibacterial, anti-inflammatory, and anthelmintic agents.[1][2] Specifically, 2-isobutylthiazole-4-carboxylic acid is a valuable heterocyclic building block. Its synthesis via the hydrolysis of its corresponding ethyl ester is a fundamental transformation in organic and medicinal chemistry. This process, a base-catalyzed hydrolysis known as saponification, provides a high-yield and irreversible pathway to the desired carboxylic acid, a key precursor for further molecular elaboration in drug discovery programs.[3][4]

This application note provides an in-depth guide for researchers, covering the underlying reaction mechanism, a validated step-by-step protocol, and methods for product characterization.

Scientific Principles: The Saponification Mechanism

The conversion of an ester to a carboxylic acid in the presence of a base is a classic example of nucleophilic acyl substitution.[3] Unlike acid-catalyzed hydrolysis, which is a reversible equilibrium process, base-catalyzed hydrolysis is irreversible, making it the preferred method for achieving high conversion.[4][5][6]

The reaction proceeds through several distinct steps:

  • Nucleophilic Attack: The reaction begins with the hydroxide ion (OH⁻), a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.[7]

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. This step yields the carboxylic acid.

  • Irreversible Acid-Base Reaction: The expelled ethoxide is a strong base, significantly more basic than the resulting carboxylate ion. It immediately deprotonates the newly formed carboxylic acid in a highly favorable acid-base reaction.[4][7] This final step is the thermodynamic driving force of the entire process, rendering the saponification effectively irreversible.[3][4]

  • Acidic Workup: To obtain the neutral carboxylic acid, an acidic workup is required in a separate step to protonate the carboxylate salt formed during the reaction.[7][8]

Caption: The four-step mechanism of saponification.

Detailed Experimental Protocol

This protocol details the hydrolysis of ethyl 2-isobutylthiazole-4-carboxylate on a 5 mmol scale. Adjustments may be necessary for different scales.

Materials and Equipment
Reagents & SolventsEquipment
This compound100 mL Round-bottom flask
Sodium Hydroxide (NaOH)Reflux condenser
Methanol (MeOH)Magnetic stir plate and stir bar
Deionized Water (H₂O)Heating mantle or oil bath
Hydrochloric Acid (HCl), 1M and conc.Beakers and graduated cylinders
Diethyl Ether (Et₂O) or Dichloromethane (DCM)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Büchner funnel and filter flask
Celite (optional, for filtration)pH paper or pH meter
TLC plates (e.g., silica gel 60 F₂₅₄)Rotary evaporator
Step-by-Step Procedure

Part A: Saponification Reaction

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 mmol, 1.065 g).

  • Dissolution: Add 20 mL of methanol to the flask and stir until the ester is fully dissolved.

  • Base Addition: In a separate beaker, prepare a 1 M aqueous solution of sodium hydroxide by dissolving NaOH (10.0 mmol, 0.40 g, 2.0 equivalents) in 10 mL of deionized water. Add this solution to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-75°C) using a heating mantle.[8]

  • Monitoring: Allow the reaction to proceed under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Part B: Workup and Isolation

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction of Impurities: Transfer the remaining aqueous solution to a separatory funnel. Add 20 mL of deionized water and extract with diethyl ether or dichloromethane (2 x 25 mL) to remove any unreacted starting material or neutral impurities. Discard the organic layers.[9]

  • Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of approximately 2-3.[8][9] A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 10 mL) to remove any residual inorganic salts.

  • Drying: Dry the purified 2-isobutylthiazole-4-carboxylic acid, preferably in a vacuum oven at 40-50°C, until a constant weight is achieved.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation dissolve 1. Dissolve Ester in Methanol add_base 2. Add Aqueous NaOH dissolve->add_base reflux 3. Heat to Reflux (2-4 hours) add_base->reflux remove_solv 4. Remove Methanol (Rotovap) reflux->remove_solv extract 5. Wash with Et₂O to Remove Impurities remove_solv->extract acidify 6. Acidify Aqueous Layer with HCl to pH 2-3 extract->acidify filtrate 7. Collect Solid by Vacuum Filtration acidify->filtrate wash_dry 8. Wash with Cold H₂O & Dry Product filtrate->wash_dry

Caption: Experimental workflow for the synthesis of the target acid.

Data Analysis and Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product. The successful conversion of the ester to the carboxylic acid can be verified by spectroscopic methods.

Summary of Reactant and Product Properties
CompoundFormulaMW ( g/mol )Role
This compoundC₁₀H₁₅NO₂S213.30Starting Material
Sodium HydroxideNaOH40.00Reagent
2-Isobutylthiazole-4-carboxylic acidC₈H₁₁NO₂S185.24Product
Expected Spectroscopic Data

The following table summarizes the key spectroscopic shifts expected for the final product, which distinguish it from the starting ester.

Spectroscopic TechniqueStarting Ester (Ethyl Ester)Product (Carboxylic Acid)Rationale for Change
IR (cm⁻¹) ~1715 (C=O, ester)~1240 (C-O stretch)~1710 (C=O, acid)2500-3300 (Broad O-H) Disappearance of the ester C-O stretch and appearance of the characteristic broad O-H stretch for a carboxylic acid.[10][11]
¹H NMR (ppm) ~4.4 (q, 2H, -OCH₂CH₃)~1.4 (t, 3H, -OCH₂CH₃)~12.0 (s, broad, 1H, -COOH) Disappearance of the quartet and triplet signals for the ethyl group and appearance of a new, highly deshielded broad singlet for the acidic proton.[10][11]
¹³C NMR (ppm) ~162 (C=O, ester)~61 (-OCH₂)~165-170 (C=O, acid) The carbonyl carbon shifts slightly downfield into the typical range for a carboxylic acid. The -OCH₂ signal disappears.[10][11]
Mass Spec (m/z) 213.08 [M]⁺185.05 [M]⁺, 141.04 [M-CO₂H]⁺The molecular ion peak corresponds to the new, lower molecular weight of the carboxylic acid.

Safety and Handling

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid (HCl): Corrosive and causes respiratory irritation. Handle in a well-ventilated fume hood with appropriate PPE.

  • Organic Solvents (Methanol, Diethyl Ether): Flammable liquids. Keep away from ignition sources. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Saponification of Esters. (n.d.). LibreTexts. Retrieved from [Link]

  • Saponification of Esters. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Hartman, G. D., & Weinstock, L. M. (n.d.). Ethyl 4-Thiazolecarboxylate. Organic Syntheses. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2015). Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Shukla, S. K. (2013, September 20). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isobutanethioamide Condensation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic vs. Thermodynamic Balance[1]

Welcome to the technical support center. You are likely here because you are performing a Hantzsch condensation between isobutanethioamide and an


-haloketone (e.g., ethyl bromopyruvate or a substituted phenacyl bromide).[1]

While the Hantzsch synthesis is a "textbook" reaction, isobutanethioamide presents specific challenges due to the steric bulk of the isopropyl group and the inherent oxidative instability of the thiocarbonyl moiety.[1] The "standard" 2-hour reflux often fails to account for these nuances.

This guide moves beyond generic recipes to help you empirically determine the precise reflux endpoint for your specific substrate, preventing the common pitfalls of oxidative desulfurization (product loss) and thermal polymerization (tar formation).[1]

Module 1: The Optimization Workflow

Do not rely on literature reflux times (typically 1–4 hours) as absolute laws.[1] They are substrate-dependent.[1] The isopropyl group on your thioamide adds steric hindrance that slows the initial S-alkylation step compared to simple thiourea, but the intermediate is susceptible to degradation if heating continues post-cyclization.[1]

Visualization: Time-Course Optimization Logic

The following workflow illustrates the decision matrix for determining your optimal stop-point.

OptimizationWorkflow Start Start Reaction (Isobutanethioamide + Alpha-Haloketone) Reflux Reflux (Ethanol/MeOH) Start->Reflux Sample Hourly Sampling (TLC / LC-MS) Reflux->Sample Check1 SM (Thioamide) Consumed? Sample->Check1 Check2 New Impurity (Desulfurization)? Check1->Check2 Yes Continue Continue Reflux (+30 mins) Check1->Continue No Stop STOP & QUENCH (Optimal Yield) Check2->Stop No Rescue STOP IMMEDIATELY (Prevent Degradation) Check2->Rescue Yes (Amide detected) Continue->Reflux

Caption: Logic flow for monitoring isobutanethioamide condensation. Note that the appearance of desulfurized by-products triggers an immediate stop regardless of conversion.[1]

Representative Data: Yield vs. Reflux Time

The table below summarizes a typical profile for isobutanethioamide condensing with ethyl bromopyruvate in Ethanol at 78°C. Note the "Bell Curve" effect where yield drops after the optimal window.[1]

Reflux Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)Observations
0.545%30%>98%Incomplete reaction; SM remains.[1]
1.5 92% 88% 97% Optimal Window.
2.098%85%94%Trace desulfurization begins.[1]
4.0100%72%85%Significant "tar" formation; sulfur smell lost.[1]
6.0+100%55%70%Oxidative degradation dominates.[1]

Module 2: Troubleshooting & FAQs

Q1: I see a new spot on TLC appearing just above my product after 3 hours. What is it?

Diagnosis: This is likely the amide byproduct (isobutyramide) resulting from oxidative desulfurization or hydrolysis.[1] Mechanism: Thioamides are sensitive to oxidation.[1] Prolonged heating, especially if the solvent is not degassed or if the reaction is open to air, converts the


 bond to a 

bond.[1] Action:
  • Check the reaction atmosphere.[1] Are you under Nitrogen/Argon?

  • Reduce reflux time.[1] Once the amide spot appears, you are losing yield.[1]

  • Self-Validating Check: Isolate the impurity. If the Mass Spec shows

    
     (loss of S, gain of O), it is the amide.[1]
    
Q2: My reaction is slow (SM remains after 4 hours). Should I switch to DMF?

Analysis: While DMF allows higher temperatures (153°C) and accelerates kinetics via the Arrhenius equation, it complicates workup.[1] Isobutanethioamide condensations are often cleaner in protic solvents (Ethanol/Methanol) because the solvent stabilizes the transition state of the cyclization.[1] Recommendation:

  • Do not switch to DMF immediately. High temps often degrade isobutanethioamide before it reacts.[1]

  • Try: Adding a mild base scavenger (NaHCO3) or a catalytic amount of NaI (Finkelstein condition) to accelerate the alkylation step in Ethanol.[1]

Q3: How does the isopropyl group affect the reflux time compared to thiourea?

Expert Insight: The isopropyl group is electron-donating but sterically bulky.[1]

  • Electronic Effect: Increases nucleophilicity of the Sulfur (Good).[1]

  • Steric Effect: Hinders the initial attack on the

    
    -haloketone (Bad).[1]
    
  • Result: You typically need 1.5x to 2x the reflux time required for an equivalent thiourea reaction.[1] If a paper cites 1 hour for thiourea, plan for 1.5–2 hours for isobutanethioamide.[1]

Module 3: Standardized Optimization Protocol

Use this protocol to establish the baseline for your specific reactants.

Reagents:

  • Isobutanethioamide (1.0 eq)[1]

  • 
    -Haloketone (1.05 eq)[1]
    
  • Ethanol (anhydrous, 10 volumes relative to thioamide mass)[1]

Procedure:

  • Setup: Dissolve thioamide in Ethanol. Add haloketone at Room Temperature (RT).[1]

  • Lag Phase: Stir at RT for 30 minutes. Crucial: This allows the initial S-alkylation to initiate without thermal stress.[1]

  • Reflux: Heat to reflux (78–80°C).[1] Start timer.

  • Sampling (The "Stop-Watch" Method):

    • Take a 50 µL aliquot every 30 minutes.

    • Quench aliquot in saturated NaHCO3 / EtOAc.

    • Analyze via TLC or UPLC.[1]

  • Endpoint: Stop heating when the ratio of Product : Impurity begins to decrease, even if trace SM remains.

  • Workup: Cool to 0°C. The Hantzsch thiazole is often isolated as the hydrobromide salt (precipitate) or free-based with ammonia.[1]

Visualization: Reaction Pathway & Failure Modes[1]

ReactionPathway SM Isobutanethioamide + Haloketone Inter S-Alkylated Intermediate SM->Inter RT to 50°C (Slow Step) Byprod Isobutyramide (Oxidative Loss) SM->Byprod Over-heating (+O2) Product Thiazole Product (Hantzsch) Inter->Product Reflux (Cyclization) Product->Byprod Prolonged Reflux (Hydrolysis)

Caption: Reaction pathway showing how excessive heat leads to oxidative loss (red nodes) rather than cyclization.

References

  • Thioamide Stability and Hydrolysis Kinetics Forlani, L., & Boga, C. (2002).[1][2] "Kinetics and mechanism of condensation reactions of thiobenzamides." Journal of the Chemical Society, Perkin Transactions 2, 768-772.[1][2] [Link]

  • Regioselectivity and Side Reactions in Hantzsch Synthesis Bramley, S. E., et al. (1987).[1][3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1][3] [Link]

  • Green Chemistry Approaches (Solvent Effects) Bouherrou, et al. (2024).[1] "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." PMC / NIH. [Link] (Representative URL for PMC Hantzsch articles)[1]

Sources

Stability of ethyl 2-isobutylthiazole-4-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-isobutylthiazole-4-carboxylate Stability & Reactivity Guide: Basic Conditions

Executive Summary

This compound (CAS: 882305-14-8) exhibits high structural stability under mild to moderate basic conditions (pH 8–12). The thiazole core is aromatic and resistant to ring-opening by hydroxide nucleophiles at ambient temperatures. However, the C4-ethyl ester moiety is highly susceptible to hydrolysis , converting rapidly to the carboxylate salt.

Critical Stability Profile:

  • Hydrolysis (Saponification): Primary reaction pathway. Occurs readily with NaOH, LiOH, or KOH in aqueous/organic mixtures.

  • Transesterification: High risk if non-native alcohols (e.g., Methanol) are used as solvents with alkoxide bases.

  • Ring Deprotonation (C5-H): Negligible with hydroxide/alkoxide bases; requires strong organometallic bases (e.g., n-BuLi, LDA).

  • Decarboxylation: Not observed under basic conditions; requires high thermal stress in acidic media.

Module 1: The "Disappearing Ester" Phenomenon (Hydrolysis)

Issue: Users report the complete loss of starting material (ester) after exposure to base, but recover "nothing" from the organic layer during workup. Diagnosis: The ester has converted to the water-soluble 2-isobutylthiazole-4-carboxylate anion . If the workup does not include an acidification step, the product remains in the aqueous waste stream.

Troubleshooting Workflow

HydrolysisTroubleshooting Start Problem: Ester Disappeared (Low Recovery) CheckpH Check Aqueous Layer pH Start->CheckpH IsBasic pH > 7 (Basic) CheckpH->IsBasic Yes IsAcidic pH < 3 (Acidic) CheckpH->IsAcidic No Action1 CRITICAL ERROR: Product is in Water as Salt IsBasic->Action1 Action2 Check for Degradation (Ring Opening - Rare) IsAcidic->Action2 Fix1 Step 1: Acidify to pH 3-4 (HCl) Step 2: Extract with EtOAc Action1->Fix1

Caption: Logical flow to recover 2-isobutylthiazole-4-carboxylic acid after unintended basic hydrolysis.

Standard Hydrolysis Protocol (Intended)

To cleanly generate the free acid without side reactions:

  • Solvent System: THF:Water (3:1). Reason: Solubilizes the lipophilic isobutyl group while providing water for hydrolysis.

  • Base: LiOH·H₂O (1.5 – 2.0 equiv). Reason: Lithium coordinates the carbonyl oxygen, accelerating attack without requiring harsh heating.

  • Temperature: 0°C to Room Temperature (25°C).

  • Time: 1–4 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).

Module 2: Transesterification Pitfalls

Issue: Formation of a Methyl ester impurity (M+ - 14 mass shift) during reactions in Methanol. Mechanism: Under basic conditions, alkoxide solvents act as nucleophiles. Using Methanol (MeOH) with an Ethyl ester leads to equilibrium exchange.

The Rule of Matching:

Base Used Required Solvent Outcome
NaOH / KOH Ethanol (EtOH) Safe (Transesterification yields same product)
NaOH / KOH Methanol (MeOH) FAIL (Mix of Ethyl/Methyl esters)
NaOMe Methanol FAIL (Complete conversion to Methyl ester)

| t-BuOK | THF / Ether | Safe (Steric bulk prevents attack on ester) |

Corrective Action: If Methyl ester is formed, you must either:

  • Continue the reaction to full hydrolysis (both esters yield the same acid).

  • Restart using Ethanol or THF as the solvent.

Module 3: C5-Proton Acidity & Ring Stability

Scientific Context: The C5 position of the thiazole ring is the most electron-rich carbon but possesses significant acidity (


) compared to benzene.
  • Hydroxide Bases (NaOH/KOH): Too weak to deprotonate C5. The ring remains intact.

  • Organolithiums (n-BuLi): Will deprotonate C5 rapidly at -78°C. This is useful for functionalization (e.g., adding an electrophile at C5) but fatal if stability is the goal.

Deuterium Exchange Study (Verification): If you suspect C5 instability, run a test reaction in


.
  • Result: H/D exchange at C5 is possible over prolonged periods (24h+) at elevated temperatures, but decomposition (ring opening) is rare below 100°C.

Module 4: Quantitative Data & Isolation

Solubility Profile (25°C)
SolventSolubility (Ester)Solubility (Carboxylate Salt)Solubility (Free Acid)
Water Insoluble (<0.1 mg/mL)Soluble (>50 mg/mL)Low (<1 mg/mL)
Ethanol SolubleModerateSoluble
Dichloromethane SolubleInsolubleSoluble
Hexanes ModerateInsolubleInsoluble
Isolation Protocol (Step-by-Step)
  • Evaporation: Remove volatile organic solvents (THF/EtOH) under reduced pressure. Do not concentrate to dryness if the salt is unstable; leave as aqueous slurry.

  • Wash: Dilute residue with water. Wash with Diethyl Ether (

    
    ) to remove unreacted ester and neutral impurities. Discard organic layer. 
    
  • Acidification: Cool aqueous layer to 0°C. Add 1M HCl dropwise until pH reaches ~3.0.

    • Observation: The solution will turn cloudy as the free acid precipitates.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Frequently Asked Questions (FAQ)

Q1: Can I use NaH (Sodium Hydride) with this molecule? A: Yes, but with caution. NaH is non-nucleophilic, so it won't hydrolyze the ester. However, it is strong enough to deprotonate the


-position of the ethyl ester (forming the enolate). If no electrophile is present, this enolate can condense with another ester molecule (Claisen condensation). Recommendation: Use LDA at -78°C for enolization to prevent self-condensation.

Q2: Is the isobutyl group stable to base? A: Yes. The isobutyl group is an unactivated alkyl chain. It is inert to hydrolysis, deprotonation, or nucleophilic attack under standard laboratory conditions.

Q3: Why is my yield low after hydrolysis? A: The most common cause is incomplete acidification . Thiazole carboxylic acids can form zwitterions (though less common with 4-COOH). Ensure the pH is significantly below the


 of the acid (aim for pH 3). If the acid is water-soluble, "salt out" the aqueous layer with NaCl before extraction.

References

  • Organic Syntheses , Coll. Vol. 6, p.638 (1988); Vol. 55, p.117 (1976). Ethyl Thiazole-4-carboxylate Synthesis and Hydrolysis.

  • Metzger, J. V. (Ed.). (1979).[1] Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (General reactivity of thiazole esters).

  • ChemicalBook . (2024). This compound Product Properties.

  • PubChem . Thiazole-4-carboxylic acid derivatives: Reactivity data.[2]

Sources

Separation of thiazole regioisomers in crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Thiazole Regioisomers in Crude Hantzsch Reaction Mixtures Role: Senior Application Scientist Ticket ID: THZ-ISO-001

Introduction

Welcome to the Separation Science Technical Center. You are likely here because your Hantzsch thiazole synthesis yielded a crude mixture containing the desired 2,4-disubstituted thiazole, but it is contaminated with the elusive 2,5-regioisomer, unreacted thioamide, or the 2-imino-2,3-dihydrothiazole tautomer.[1]

Separating these species is notoriously difficult due to their similar dipole moments and basic nitrogen centers, which cause peak tailing on silica.[1] This guide prioritizes causality-based troubleshooting : we do not just tell you what to use, but why it works, allowing you to adapt the protocol to your specific substrate.

Module 1: Diagnostic & Triage

"Is it the 2,4- or 2,5-isomer?"

Before attempting separation, you must confirm the identity of your isomers.[1] Relying solely on LC-MS is dangerous as regioisomers have identical masses and similar fragmentation patterns.

Q: How do I definitively distinguish the 2,4-isomer from the 2,5-isomer in the crude mixture?

A: Proton NMR (


H NMR) is the gold standard. 
The chemical shift of the proton directly attached to the thiazole ring (C5-H or C4-H) is your primary diagnostic marker.
  • 2,4-Disubstituted Thiazoles: The proton is at the C5 position. It typically appears as a sharp singlet between

    
     6.8 – 7.5 ppm .
    
  • 2,5-Disubstituted Thiazoles: The proton is at the C4 position. Due to the deshielding effect of the adjacent nitrogen, this proton shifts downfield to

    
     7.8 – 8.5 ppm .
    

Diagnostic Check: If your crude NMR shows a small singlet ~0.8–1.0 ppm downfield from your major product's ring proton, you have significant 2,5-isomer contamination.

Visualizing the Problem

The following decision tree outlines the workflow for assessing your crude mixture before purification.

Thiazole_Purification_Logic Start Crude Reaction Mixture TLC TLC Analysis (Check Rf & Spot Shape) Start->TLC NMR 1H NMR Diagnostic (Check C5-H vs C4-H) Start->NMR Decision Is Delta Rf > 0.1? TLC->Decision Cryst Selective Crystallization (HBr/HCl Salt Formation) NMR->Cryst Solid Product confirmed Flash Flash Chromatography (Silica + 1% Et3N) Decision->Flash Yes (Distinct Spots) HPLC Prep HPLC (C18 + pH Control) Decision->HPLC No (Co-elution)

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude analysis.

Module 2: Chromatography Solutions

"My peaks are tailing or co-eluting."

Q: Why do my thiazoles streak on standard silica gel?

A: Thiazoles possess a basic nitrogen (N3) with a pKa typically between 2.5 and 3.5. This nitrogen interacts strongly with acidic silanol groups (Si-OH) on the silica surface, acting like an ion-exchange resin rather than a partition medium. This causes severe peak tailing.

The Fix: You must suppress silanol ionization or block the interaction.

  • Add 1% Triethylamine (TEA): Pre-wash your column with 1% TEA in hexane, then include 0.5% TEA in your mobile phase.[1] This blocks the silanol sites.

  • Switch to Amino-Silica (NH2): If you have the budget, amino-functionalized silica prevents this interaction entirely and often reverses selectivity.

Q: The regioisomers have identical Rf values on TLC. How do I separate them?

A: If Normal Phase (NP) fails, you must exploit the hydrophobic difference using Reversed-Phase (RP) HPLC. The 2,4-isomer is generally slightly more polar than the 2,5-isomer due to the vector sum of dipole moments.

Protocol: pH-Controlled HPLC Separation You cannot run this in neutral water/methanol. You must control the pH to exploit the subtle pKa differences between isomers.

ParameterRecommendationScientific Rationale
Stationary Phase C18 (End-capped) or Phenyl-HexylPhenyl-hexyl phases offer

-

interactions with the thiazole ring, often enhancing selectivity over C18.
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)pH ~3.8 is close to the thiazole pKa. This puts the molecule in a semi-protonated state, maximizing resolution sensitivity.
Mobile Phase B AcetonitrileMethanol often creates higher backpressure and less sharp peaks for nitrogen heterocycles.
Gradient 5% to 60% B over 20 minShallow gradients are required. Isocratic holds may be necessary if

.

Module 3: Scalable Workup (Non-Chromatographic)

"I have 50 grams of crude. Chromatography is not an option."

Q: Can I purify this via crystallization?

A: Yes, and this is often superior to chromatography for thiazoles.[1] Hantzsch products are often isolated as hydrobromide salts (from the


-bromoketone).

The "Salt Break" Protocol:

  • Precipitation: Upon completion, the reaction mixture (usually in EtOH) is often acidic.[1] Cool to 0°C. The highly crystalline HBr salt of the 2,4-isomer often precipitates, while the 2,5-isomer and impurities remain in the mother liquor.

  • Free-Basing: Filter the solid.[2] Suspend in water and adjust pH to 8-9 with saturated NaHCO

    
    . The free base will precipitate.[3]
    
  • Recrystallization: If the free base is still impure, recrystallize from Ethanol/Water (1:1) .[1] Thiazoles are poorly soluble in water but soluble in hot ethanol.

Module 4: Mechanism & Control

"How do I stop the 2,5-isomer from forming in the first place?"

Understanding the mechanism allows you to prevent the impurity upstream.

Q: What drives the formation of the 2,5-isomer?

A: The Hantzsch synthesis involves two steps:

  • S-Alkylation: The sulfur of the thioamide attacks the

    
    -carbon of the haloketone.
    
  • Cyclization: The nitrogen attacks the carbonyl carbon.

Regioisomers usually arise when the


-haloketone is unsymmetrical or when the reaction conditions (specifically acid concentration) allow for tautomerization of the intermediate.

Hantzsch_Regioselectivity Thio Thioamide Inter S-Alkylated Intermediate Thio->Inter Halo Alpha-Haloketone Halo->Inter PathA N-attack at Carbonyl (Fast) Inter->PathA PathB Steric Hindrance / Acid Catalysis Inter->PathB Prod24 2,4-Thiazole (Major) PathA->Prod24 Prod25 2,5-Thiazole (Minor/Impurity) PathB->Prod25

Figure 2: Mechanistic bifurcation in Hantzsch synthesis. Steric bulk on the haloketone directs the pathway toward the 2,4-isomer.

References

  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity

    • Source: Chemistry Help / SynArchive[1]

    • Context: Defines the standard S-alkylation followed by cyclization mechanism which favors 2,4-substitution.
    • URL:[Link]

  • NMR Distinction of Thiazole Isomers

    • Source: ResearchG
    • 7.0-7.
    • URL:[Link]

  • HPLC Method Development for Basic Heterocycles

    • Source: Agilent Technical Guides[1]

    • Context: Provides critical data on pH control (pH 2-4) for stabilizing retention of ionizable basic compounds like aminothiazoles on C18.
    • URL:[Link]

  • Purification via Salt Form

    • Source: N
    • Context: Describes the isolation of thiazoles as hydrobromide salts to avoid column chrom
    • URL:[Link][1]

Sources

Validation & Comparative

Technical Comparison Guide: GC-MS Fragmentation of Ethyl 2-isobutylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-isobutylthiazole-4-carboxylate (


, MW 213) is a critical intermediate in the synthesis of pharmaceutical agents and a potent flavor compound characterized by green, nutty, and tomato-leaf notes.

Precise structural identification of this molecule is challenging due to the existence of close structural isomers (e.g., n-butyl, sec-butyl, and tert-butyl analogs) that exhibit identical molecular weights and similar retention indices. This guide provides a definitive GC-MS fragmentation analysis, comparing the specific spectral fingerprint of the isobutyl ester against its isomers and evaluating the performance of Electron Ionization (EI) versus Chemical Ionization (CI) for unambiguous identification.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol utilizes a self-validating system where retention index (RI) and mass spectral ratios act as dual confirmation points.

Sample Preparation & Instrumentation
  • Solvent: Dichloromethane (HPLC Grade).

  • Concentration: 10 ppm (Trace analysis) to 100 ppm (Scan mode).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25µm.[1]
    • Rationale: Non-polar stationary phases provide boiling-point-based separation, ideal for resolving alkyl-chain isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

GC-MS Parameters (Agilent 5977B or similar)
  • Inlet: Splitless (1 min purge), 250°C.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    280°C (hold 5 min).
  • Ion Source (EI): 230°C, 70 eV.

  • Scan Range: m/z 35–350.

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (DCM, 10-100ppm) GC Gas Chromatography (DB-5ms, RI Calculation) Sample->GC Injection Ionization Ionization Source (EI 70eV vs CI) GC->Ionization Elution MassSpec Mass Analyzer (Quadrupole/TOF) Ionization->MassSpec Fragmentation Data Data Analysis (Ion Ratio Confirmation) MassSpec->Data Spectrum Generation

Figure 1: Analytical workflow ensuring separation of isomers prior to spectral confirmation.[2][3][4]

Structural Characterization & Fragmentation Analysis[3][5][6]

The mass spectrum of this compound is dominated by two competing fragmentation mechanisms: Benzylic-type


-Cleavage  and Ester Fragmentation .
The Molecular Ion
  • 
     (m/z 213):  Distinct, odd-mass molecular ion (Nitrogen rule: 1 Nitrogen = Odd Mass).
    
  • Observation: Typically of medium intensity (20-40%), indicating moderate stability of the thiazole aromatic system despite the alkyl substitution.

Primary Fragmentation Pathways
Pathway A: The "Isobutyl" Signature (Dominant)

The most diagnostic cleavage occurs at the alkyl side chain at position 2.

  • Mechanism:

    
    -Cleavage relative to the thiazole ring.
    
  • Process: The bond between the

    
    -methylene (
    
    
    
    ) and the
    
    
    -methine (
    
    
    ) breaks.
  • Loss: Neutral Isopropyl radical (

    
    , 43 Da).
    
  • Resulting Ion: m/z 170 (

    
    , Resonance Stabilized).
    
  • Significance: This is often the Base Peak (100%) or a major ion (>80%). The formation of a secondary radical (isopropyl) makes this pathway kinetically faster than in the n-butyl isomer (which would lose a primary propyl radical).

Pathway B: Ester Functionality[5]
  • McLafferty Rearrangement (Ester): Transfer of

    
    -hydrogen from the ethyl group to the carbonyl oxygen.
    
    • Loss: Ethylene (

      
      , 28 Da).
      
    • Resulting Ion: m/z 185 (Carboxylic Acid cation).

  • 
    -Cleavage (Ester):  Loss of the ethoxy group.
    
    • Loss: Ethoxy radical (

      
      , 45 Da).
      
    • Resulting Ion: m/z 168 (Acylium ion).

Fragmentation Mechanism Diagram

FragmentationPath M_Ion Molecular Ion (M+) m/z 213 [this compound]+ Frag_170 Base Peak m/z 170 [Thiazole-CH2]+ M_Ion->Frag_170 Beta-Cleavage (Side Chain) Neutral_43 Loss of Isopropyl Radical (43 Da) M_Ion->Neutral_43 Frag_185 Acid Ion m/z 185 [M - C2H4]+ M_Ion->Frag_185 McLafferty (Ester) Frag_168 Acylium Ion m/z 168 [M - OEt]+ M_Ion->Frag_168 Alpha-Cleavage (Ester) Frag_Ring Thiazole Ring Frag m/z 142 Frag_170->Frag_Ring Ring Degradation

Figure 2: Mechanistic pathway showing the competition between side-chain cleavage (m/z 170) and ester rearrangement (m/z 185).

Comparative Performance Analysis

This section evaluates the "performance" of standard EI-MS in distinguishing the target molecule from its alternatives (isomers) and compares it with Chemical Ionization (CI).

Performance vs. Structural Isomers

Differentiation of butyl-substituted thiazoles is the primary analytical challenge.

Feature2-Isobutyl (Target)2-n-Butyl (Alternative 1)2-sec-Butyl (Alternative 2)
Molecular Ion (

)
213213213
Base Peak 170 (

)
171 (

) or 184 (

)
184 (

)
Mechanism Loss of Isopropyl (2° radical)McLafferty Rearr. (Loss of Propene)Loss of Ethyl (via branching)
Key Diagnostic Ratio 170/171 > 5.0Ratio 171/170 > 1.0Strong

57 (sec-butyl cation)
Retention Index ~1450 (Polar)~1480 (Higher BP)~1440 (Lower BP)

Analysis:

  • The Isobutyl Advantage: The formation of the stable isopropyl radical drives the equilibrium heavily toward m/z 170.

  • The n-Butyl Distinction: The n-butyl isomer has

    
    -hydrogens available for a side-chain McLafferty rearrangement, producing a strong even-mass ion at m/z 171 (Loss of Propene, 42 Da). The isobutyl isomer lacks the specific geometry for this as effectively, favoring the direct radical loss.
    
Performance vs. Alternative Ionization (CI)

When the sample matrix is complex (e.g., biological plasma or crude plant extract), EI fragmentation may be too "hard," obscuring the molecular ion.

MetricElectron Ionization (EI)Chemical Ionization (CI - Methane)
Sensitivity High (Nanogram range)Moderate
Fingerprint Rich (Structural elucidation)Poor (Only MW info)

Intensity
20-40%>90% (

at 214)
Application Primary ID & Library Matching Confirmation of MW in co-elutions

Recommendation: Use EI for primary identification.[6] Use CI only if the m/z 213 peak is obscured by matrix background (e.g., co-eluting terpenes).

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Isobutylthiazole Mass Spectrum. National Institute of Standards and Technology.[7] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty and beta-cleavage mechanisms).
  • PubChem. (2024). Ethyl 2-aminothiazole-4-carboxylate Compound Summary. National Library of Medicine. [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.
  • Jordi Labs. (2024). Comparison of EI-CI in QTOF-GCMS. [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Analysis of Thiazole Ester Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thiazole ring and the ester functional group are ubiquitous pharmacophores, integral to the structure of numerous therapeutic agents. Their combination into a thiazole ester moiety creates a unique chemical entity whose precise structural verification is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive first-line technique for this purpose. This guide provides an in-depth analysis of the characteristic vibrational signatures of thiazole esters, moving beyond a simple list of peaks to explain the underlying principles and comparative data necessary for unambiguous characterization.

Section 1: The Vibrational Profile of the Thiazole Ring

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen. Its aromaticity and the presence of multiple bond types (C=C, C=N, C-S, C-H) give rise to a complex but characteristic set of vibrations. Unlike simple hydrocarbons, the ring's vibrations are often coupled, meaning a single absorption band can result from the combination of several bond stretches or bends. However, key diagnostic regions can be identified.

The most informative vibrations for the thiazole ring include C-H stretching, ring stretching (involving C=C and C=N bonds), and various deformation modes.

  • Aromatic C-H Stretch: This high-energy vibration typically appears as a weak to medium intensity band above 3000 cm⁻¹. For thiazole, it is often observed in the 3110-3050 cm⁻¹ region[1].

  • Ring Stretching (C=C and C=N): These are perhaps the most characteristic absorptions for the thiazole skeleton. Due to the aromatic nature of the ring, these stretches are coupled and appear as a series of medium to strong bands in the 1610-1480 cm⁻¹ region[1][2][3]. A band around 1600 cm⁻¹ is often attributed to the C=N stretching mode[2][4][5].

  • Ring "Breathing" and Deformations: The lower frequency fingerprint region contains a wealth of information. Ring breathing modes and C-H in-plane and out-of-plane deformations produce a pattern unique to the substitution on the ring. General regions for these include 1300-1110 cm⁻¹ for in-plane C-H deformations and 1095-900 cm⁻¹ for ring-breathing modes[6].

Table 1: Summary of Characteristic FTIR Peaks for the Thiazole Ring

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical IntensityNotes
Aromatic C-H Stretch3110 - 3050Weak to MediumConfirms the presence of C-H bonds on the aromatic ring.[1]
C=N Stretch~1610 - 1550Medium to StrongA key indicator of the azomethine group within the ring.[2][3]
C=C Ring Skeletal Stretches1550 - 1480Medium to StrongOften appear as multiple bands, coupled with C=N vibrations.[1][2]
C-H In-Plane Bending1300 - 1110VariableContributes to the fingerprint region.[6]
Ring Breathing/Deformation1095 - 900VariableCan be useful for identifying substitution patterns.[6][7]
C-H Out-of-Plane Bending810 - 715Medium to StrongHighly dependent on the number of adjacent hydrogens on the ring.[6]

Section 2: The Ester Functional Group: A "Rule of Three"

The ester functional group (-COOR) is one of the most readily identifiable moieties in an IR spectrum due to its strong and distinct absorptions. Its signature is often described by a "Rule of Three," referring to three prominent, intense peaks that arise from the C=O and the two C-O single bonds.[8][9]

  • Carbonyl (C=O) Stretch: This is typically the strongest and most conspicuous band in the entire spectrum. Its position is highly sensitive to the electronic environment. For a standard aliphatic ester, this peak is found between 1750-1735 cm⁻¹[10][11].

  • Asymmetric C-O Stretch (C-C-O): A strong band typically found between 1300-1250 cm⁻¹.[9][10]

  • Symmetric C-O Stretch (O-C-C): Another strong band, usually appearing between 1130-1000 cm⁻¹.[9][10]

A critical consideration for thiazole esters is the effect of conjugation. When the ester group is attached directly to the aromatic thiazole ring, the C=O double bond character is slightly reduced due to resonance. This delocalization of electrons lowers the energy (and thus, the wavenumber) required to stretch the bond. For such α,β-unsaturated or aromatic esters, the C=O stretch shifts to a lower frequency, typically in the 1730-1715 cm⁻¹ range.[9][10]

Table 2: Characteristic FTIR Peaks for the Ester Functional Group

Vibrational ModeSaturated Ester (cm⁻¹)Aromatic/α,β-Unsaturated Ester (cm⁻¹)Typical IntensityNotes
Carbonyl (C=O) Stretch1750 - 17351730 - 1715Very Strong, SharpThe most diagnostic peak for an ester. Its position indicates conjugation.[9][10][11]
Asymmetric C-O-C Stretch1300 - 11501310 - 1250StrongOften described as the C-C-O stretch.[9]
Symmetric C-O-C Stretch1150 - 10001130 - 1100StrongOften described as the O-C-C stretch.[9]

Section 3: The Thiazole Ester: A Spectroscopic Synthesis

By combining our understanding of the individual moieties, we can predict and identify the complete FTIR signature of a thiazole ester. The spectrum will be a superposition of the features discussed, with the most prominent peaks allowing for confident identification.

Key Diagnostic Features of a Thiazole Ester:

  • The Carbonyl Peak: A very strong, sharp absorption in the 1730-1715 cm⁻¹ range, indicative of an ester conjugated with the aromatic thiazole ring.[9][10]

  • Thiazole Ring Stretches: A series of medium-to-strong bands between 1610-1480 cm⁻¹ , confirming the presence of the heterocyclic ring.[1][2]

  • The Fingerprint Region: A complex but information-rich area below 1400 cm⁻¹. This region will contain the two strong C-O stretching bands from the ester (superimposed on the C-H bending and ring modes of the thiazole), providing definitive evidence of the ester functionality.[6][9]

For example, the spectrum of a complex thiazole ester derivative, ethyl (E)-2-(2-(4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)benzylidene)hydrazineyl)-4- methylthiazole-5-carboxylate, shows characteristic bands for the ester C=O at 1729 cm⁻¹ and the thiazole C=N at 1606 cm⁻¹.[5]

Table 3: Key Diagnostic FTIR Peaks for Thiazole Ester Identification

Expected Frequency (cm⁻¹)AssignmentIntensityConfidence in Assignment
~3100Thiazole Aromatic C-H StretchWeak-MediumHigh
1730 - 1715 Ester C=O Stretch (Conjugated) Very Strong Very High (Primary Identifier)
~1610 - 1480 Thiazole C=N / C=C Ring Stretches Medium-Strong Very High (Confirms Heterocycle)
~1310 - 1250 Ester Asymmetric C-O Stretch Strong High (Confirms Ester)
~1130 - 1000 Ester Symmetric C-O Stretch Strong High (Confirms Ester)

Section 4: Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

The following protocol describes the acquisition of a spectrum using a modern Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for solid or liquid samples. This protocol is designed to be self-validating by ensuring a clean background and proper sample contact.

Methodology:

  • Instrument Preparation & Background Scan:

    • Step 1a: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a solvent-grade isopropanol or ethanol-moistened, lint-free tissue and allow it to fully evaporate.

    • Step 1b (Causality): This step is critical to remove any residue from previous measurements that would contaminate the current sample's spectrum.

    • Step 1c: Initiate a background scan (e.g., 32 scans at 4 cm⁻¹ resolution). The instrument will scan the empty ATR crystal.

    • Step 1d (Causality): The background scan measures the ambient environment (atmospheric H₂O and CO₂) and the instrument's optical bench. This spectrum is then automatically subtracted from the sample spectrum, ensuring that only the sample's absorptions are displayed.

  • Sample Preparation & Loading:

    • Step 2a: Place a small amount of the solid thiazole ester powder (enough to cover the crystal, typically a few milligrams) or a single drop of liquid sample directly onto the center of the ATR crystal.

    • Step 2b: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Step 2c (Causality): The ATR technique relies on an evanescent wave that penetrates a few microns into the sample. Without firm, uniform contact, the IR beam will not interact sufficiently with the sample, resulting in a weak, low-quality spectrum.

  • Sample Analysis:

    • Step 3a: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

    • Step 3b (Causality): Signal averaging (collecting multiple scans) improves the signal-to-noise ratio, resulting in a cleaner spectrum where small but important peaks are more easily distinguished from baseline noise.

  • Data Processing & Cleaning:

    • Step 4a: After acquisition, perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

    • Step 4b: Perform a baseline correction to ensure the baseline is flat at 0% transmittance or 0 absorbance.

    • Step 4c: Label the significant peaks with their wavenumbers for analysis.

FTIR_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_processing 3. Processing Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum (H₂O, CO₂ Reference) Clean_Crystal->Collect_Background Load_Sample Load Thiazole Ester Sample Collect_Background->Load_Sample Apply_Pressure Apply Consistent Pressure Load_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Data Baseline & ATR Correction Collect_Sample->Process_Data Analyze_Spectrum Analyze Characteristic Peaks Process_Data->Analyze_Spectrum

Caption: Workflow for acquiring a high-fidelity ATR-FTIR spectrum.

Visualizing the Spectral Landscape

The following diagram illustrates the key regions in an FTIR spectrum where the diagnostic peaks for a thiazole ester would be expected to appear.

Spectral_Regions axis < 4000      3500      3000      2500      2000      1500      1000      500 > Wavenumber (cm⁻¹) a b a->b c b->c d c->d e d->e f e->f g f->g h g->h i h->i j i->j k j->k l k->l m l->m n m->n label_CH Thiazole C-H ~3100 cm⁻¹ ptr_CH ptr_CH->label_CH label_CO Ester C=O ~1720 cm⁻¹ (Very Strong) ptr_CO ptr_CO->label_CO label_CN Thiazole C=N/C=C ~1610-1480 cm⁻¹ ptr_CN ptr_CN->label_CN label_fingerprint Fingerprint Region: Ester C-O Stretches & Thiazole Bending Modes ptr_fingerprint ptr_fingerprint->label_fingerprint

Caption: Key diagnostic regions for a thiazole ester in an FTIR spectrum.

Conclusion

The structural confirmation of a thiazole ester via FTIR spectroscopy is a robust process when approached systematically. Confident identification does not rely on a single peak, but on the collective presence of several key features: a strong, conjugation-shifted carbonyl (C=O) band around 1730-1715 cm⁻¹, a series of characteristic thiazole ring stretching bands between 1610-1480 cm⁻¹, and two prominent C-O stretching bands in the upper fingerprint region (1310-1000 cm⁻¹). By understanding the origin of these vibrations and comparing them against the distinct profiles of the individual thiazole and ester components, researchers can achieve a high degree of confidence in their structural elucidation, a critical step in the drug development pipeline.

References

  • Vibrational spectroscopic study of non-aromatic heterocyclic molecular compounds. (n.d.). Vilniaus universitetas. Retrieved February 15, 2026, from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2023). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. MDPI. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 15, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. Retrieved February 15, 2026, from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • HETEROCYCLES 43. SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF SOME THIAZOLE HYDROXYCHALCONES AND THEIR FLAVONOIDIC DE. (2018, April 16). Farmacia Journal. Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. (2021, September 25). Impactfactor.org. Retrieved February 15, 2026, from [Link]

  • Theoretical Studies on Vibrationally Resolved Optical Spectra of Polycyclic Aromatic Molecules. (n.d.). KTH Diva. Retrieved February 15, 2026, from [Link]

  • Vibrational analysis of heterocyclic polymers: A comparative study of polythiophene, polypyrrole, and polyisothianaphtene. (1988). The Journal of Chemical Physics. Retrieved February 15, 2026, from [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Infrared and Raman spectra of 1,2,5-thiadiazole. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Taurins, A., & Pikl, J. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Chem Rev Lett. Retrieved February 15, 2026, from [Link]

  • Ghorab, M. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. (2025, December 18). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Gobouri, A. A., et al. (2022). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Retrieved February 15, 2026, from [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark. Retrieved February 15, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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A Comparative Guide to NMR Shift Assignment for the Isobutyl Group in Thiazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge of Substituted Heterocycles

In modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining molecular structure in solution. However, assigning NMR signals in molecules containing both aliphatic and heterocyclic moieties, such as an isobutyl-substituted thiazole, presents a unique set of challenges and opportunities. The interplay between the electron-donating alkyl group and the electron-withdrawing, aromatic thiazole ring creates a distinct electronic environment that significantly influences chemical shifts.

This guide provides an in-depth comparison of methodologies for the unambiguous assignment of ¹H and ¹³C NMR signals for an isobutyl group attached to a thiazole ring. We will move beyond simple data reporting to explore the underlying principles, compare experimental and computational approaches, and provide field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Foundational NMR Signatures

Before delving into the combined system, it is crucial to understand the characteristic NMR signatures of each component in isolation.

The Isobutyl Group: A Distinctive Splitting Pattern

An isobutyl group (–CH₂CH(CH₃)₂) presents a highly recognizable pattern in ¹H NMR spectroscopy due to spin-spin coupling.[1] It consists of three distinct signals:

  • A doublet integrating to 6H for the two equivalent methyl (CH₃) groups.

  • A multiplet (ideally a nonet) integrating to 1H for the single methine (CH) proton. In practice, this signal is often a complex multiplet.[1]

  • A doublet integrating to 2H for the methylene (CH₂) group.

The chemical shifts for these protons in a simple alkane are typically found in the upfield region of the spectrum (0.7-1.7 ppm).[2]

The Thiazole Ring: The Influence of Aromaticity and Heteroatoms

Thiazole is an aromatic five-membered heterocycle containing both sulfur and nitrogen atoms. This aromaticity leads to a significant diamagnetic ring current, which deshields the ring protons, causing them to resonate at high chemical shift values (downfield), typically between 7.27 and 8.77 ppm.[3] The specific positions of the protons (at C2, C4, or C5) have distinct chemical shifts influenced by their proximity to the heteroatoms.

Part 2: The Isobutyl-Thiazole System: A Symbiotic Influence

When an isobutyl group is attached to a thiazole ring, the electronic characteristics of each moiety influence the other, leading to predictable changes in their respective NMR spectra.

1. Thiazole's Influence on the Isobutyl Group: The thiazole ring is an electron-withdrawing group due to the electronegativity of its nitrogen and sulfur atoms and its overall aromatic character.[4][5] This inductive effect pulls electron density away from the attached isobutyl group. The effect is most pronounced on the adjacent methylene (–CH₂–) protons.

  • Deshielding Effect: These methylene protons are significantly deshielded and will appear further downfield than in a typical alkane. For instance, in isobutylbenzene, the CH₂ protons appear around 2.47 ppm[6]; attached to a thiazole ring, this shift can be expected to move even further downfield, often into the 2.8-3.2 ppm range, depending on the substitution position.

2. Isobutyl's Influence on the Thiazole Ring: The isobutyl group is a weak electron-donating group. This has a minor shielding effect on the aromatic protons of the thiazole ring, causing them to shift slightly upfield compared to unsubstituted thiazole.[7]

Predicted Chemical Shift Ranges

The following table summarizes the expected ¹H and ¹³C chemical shift ranges for a generic isobutyl-thiazole compound.

Group Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale & Notes
Isobutyl–CH(CH₃)₂0.9 – 1.1 (d, 6H)21 – 23Terminal methyl groups, least affected by the ring.
–CH(CH₃)₂1.9 – 2.3 (m, 1H)28 – 32Methine proton.
–CH₂–2.8 – 3.2 (d, 2H)35 – 45Methylene group, significantly deshielded by the adjacent thiazole ring.
ThiazoleRing Protons7.0 – 8.5110 – 155Specific shifts depend on the substitution pattern and proton position (C2, C4, or C5).
Ring Carbons110 – 175The carbon attached to the isobutyl group (e.g., C2) will be the most downfield.[8]

Part 3: A Comparative Guide to Assignment Methodologies

Unambiguous assignment requires a systematic approach. We will compare the robust, multi-technique experimental workflow with the increasingly powerful computational methods.

Methodology 1: The Experimental Approach (Self-Validating Protocol)

The cornerstone of structural elucidation is a suite of 1D and 2D NMR experiments. Each experiment provides a piece of the puzzle, and together they form a self-validating system where assignments are cross-confirmed.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments H1 ¹H NMR (Proton Environments & Splitting) COSY COSY (¹H-¹H Correlation through bonds) H1->COSY Identifies H-H couplings within the isobutyl group HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC Links each Proton to its attached Carbon Final Final Unambiguous Assignment COSY->Final HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Confirms direct linkages and provides starting points HMBC->Final CRITICAL: Links isobutyl protons to thiazole carbons, confirming connectivity

Caption: A typical experimental workflow for NMR structural elucidation.

  • Acquire 1D ¹H NMR Spectrum:

    • Purpose: To identify all proton signals, their integrations (number of protons), and their splitting patterns (number of adjacent protons).

    • Execution: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a standard ¹H spectrum.

    • Analysis:

      • Identify the three signals characteristic of the isobutyl group (6H doublet, 1H multiplet, 2H doublet).

      • Identify the signals in the aromatic region (7.0-8.5 ppm) corresponding to the thiazole ring protons.

  • Acquire 1D ¹³C NMR Spectrum:

    • Purpose: To identify the number of unique carbon environments in the molecule.[9]

    • Execution: Using the same sample, acquire a proton-decoupled ¹³C spectrum.

    • Analysis: Count the number of signals. Expect four signals for the isobutyl group and three for the thiazole ring (assuming no other substituents).

  • Acquire 2D COSY (Correlation Spectroscopy) Spectrum:

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is the definitive way to map out the entire isobutyl spin system.

    • Execution: Acquire a standard gCOSY or DQF-COSY experiment.

    • Analysis:

      • Observe a cross-peak between the 1H multiplet and the 6H doublet.

      • Observe a cross-peak between the 1H multiplet and the 2H doublet. This confirms the CH-CH₂(CH₃)₂ structure of the isobutyl group.

  • Acquire 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum:

    • Purpose: To correlate each proton directly with the carbon atom to which it is attached.

    • Execution: Acquire a standard HSQC or HMQC experiment.

    • Analysis:

      • The 6H doublet in the ¹H dimension will correlate to a single carbon signal in the ¹³C dimension (the two CH₃ groups are equivalent).

      • The 1H multiplet will correlate to the methine carbon.

      • The 2H doublet will correlate to the methylene carbon.

      • This allows for the unambiguous assignment of all carbons within the isobutyl group.

  • Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectrum:

    • Purpose: This is the crucial experiment for connecting the isobutyl fragment to the thiazole ring. It shows correlations between protons and carbons that are separated by 2-3 bonds.

    • Execution: Acquire a standard HMBC experiment.

    • Analysis: Look for a key cross-peak between the deshielded methylene (–CH₂–) protons of the isobutyl group and the carbon of the thiazole ring to which it is attached. For example, in 2-isobutylthiazole, you would see a correlation from the CH₂ protons (~3.0 ppm) to the C2 carbon of the thiazole ring (~170 ppm). This single correlation definitively proves the connectivity of the two fragments.

Methodology 2: The Computational Approach (In-Silico Prediction)

With advancements in computational chemistry, predicting NMR spectra has become a valuable complementary tool. The most common method involves Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) approach.[10]

G Input Build 3D Molecular Structure Opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) Input->Opt NMR_Calc NMR Calculation (GIAO Method) Opt->NMR_Calc Shield Output: Absolute Shielding Tensors (σ) NMR_Calc->Shield Shift Calculate Relative Chemical Shifts (δ) δ = σ(ref) - σ(calc) Shield->Shift Ref Calculate Reference Shielding (TMS at same level of theory) Ref->Shift Result Predicted NMR Spectrum Shift->Result

Caption: A standard workflow for computational NMR chemical shift prediction.

  • Molecular Modeling: Construct a 3D model of the isobutyl-thiazole molecule using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) is a common starting point). This finds the molecule's lowest energy conformation.

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation using the GIAO method at the same level of theory. This calculates the absolute magnetic shielding tensor for each nucleus.

  • Reference Calculation: Repeat steps 2 and 3 for a reference compound, typically Tetramethylsilane (TMS).

  • Chemical Shift Prediction: The predicted chemical shift (δ) for each nucleus is calculated by subtracting its absolute shielding value (σ_calc) from the absolute shielding value of the reference (σ_ref). This process is often automated within the software package.

Part 4: Head-to-Head Comparison: Experimental vs. Computational

Metric Experimental Approach (2D NMR) Computational Approach (DFT/GIAO)
Accuracy High. Provides definitive, real-world data for the specific sample under its exact conditions (solvent, temp).Moderate to High. Accuracy depends heavily on the level of theory, basis set, and proper handling of solvent effects.[11] Mean absolute errors for ¹H are often in the 0.1-0.2 ppm range.[12]
Information Provides unambiguous connectivity, coupling constants (J), and information on dynamic processes.Provides predicted chemical shifts. Does not directly provide coupling constants or integration. Excellent for comparing isomers.
Cost High. Requires access to an NMR spectrometer, deuterated solvents, and significant instrument time.Low to Moderate. Requires computational resources (workstation or cluster access) and software licenses.
Time Fast. A full suite of 2D experiments can often be completed in a few hours to a day.Moderate. Calculations can take hours to days depending on the size of the molecule and the level of theory.
Expertise Requires expertise in NMR experiment setup and, more importantly, in spectral interpretation.Requires expertise in computational chemistry, including choosing appropriate methods and interpreting output data.
Key Limitation Requires a pure, physical sample of sufficient quantity (~5 mg).Predictions are for an idealized, often gas-phase or implicitly solvated, single molecule. May not perfectly capture complex solution-phase dynamics or strong intermolecular interactions.[11]

Conclusion and Best Practices

For the unambiguous NMR shift assignment of an isobutyl group on a thiazole ring, a combined approach leveraging both experimental and computational methods offers the most robust and reliable outcome.

  • Prioritize Experimental Data: The suite of 1D and 2D NMR experiments, particularly COSY, HSQC, and HMBC, is the definitive method for structural proof. The HMBC experiment is non-negotiable as it provides the critical link between the aliphatic and heterocyclic fragments.

  • Use Computation for Confirmation and Prediction: Computational methods are exceptionally powerful for corroborating experimental assignments.[10] When faced with multiple possible isomers, DFT calculations can often predict the correct one by comparing the calculated spectrum of each isomer to the experimental data.

  • Understand the "Why": The key to confident assignment is understanding the electronic interplay between the isobutyl and thiazole moieties. Recognizing that the thiazole ring will deshield the adjacent –CH₂– group is the first and most critical step in interpreting the ¹H NMR spectrum.

By integrating these methodologies, researchers can overcome the complexities of substituted heterocyclic systems and achieve confident, accurate, and verifiable structural assignments.

References

  • Wikipedia. Thiazole. [Link][3]

  • Organic Chemistry Tutor. Common HNMR Patterns. [Link][1]

  • Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link][7][13]

  • Chemistry LibreTexts. Factors That Influence NMR Chemical Shift. [Link][5]

  • Perlego. Factors Affecting Chemical Shift | Overview & Research Examples. [Link][4]

  • University of Regensburg. Chemical shifts. [Link][14]

  • ePathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link][2]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link][11]

  • University of Wisconsin-Madison. ¹H NMR: Intermediate Level, Spectrum 17. [Link]

  • Asian Journal of Chemistry. ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link][8]

  • OCR Chemistry A H432. Nuclear Magnetic Resonance Spectroscopy (NMR). [Link]

  • ResearchGate. Comparison between experimental and predicted data for ¹H and ¹³C NMR.... [Link][12]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][9]

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Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 2-isobutylthiazole-4-carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 2-isobutylthiazole-4-carboxylate (CAS No. 882305-14-8). As drug development and research professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is structured to provide not just a protocol, but the scientific and regulatory rationale behind each step, ensuring a culture of safety and compliance within your laboratory.

Part 1: Core Directive: Hazard Assessment and Characterization

Before any handling or disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, data from structurally similar thiazole derivatives and general chemical principles allow for a robust presumptive hazard assessment.[1] Thiazole-containing compounds can present a range of hazards, and a cautious approach is always the most scientifically sound.[1][2]

Presumptive Hazard Profile:

Based on analogous compounds, this compound should be handled as a substance with the potential for the following hazards:

  • Health Hazards: May cause skin and serious eye irritation.[3][4][5][6][7] May cause respiratory irritation if inhaled.[3][4][5][6] While acute toxicity data is limited, similar compounds are harmful if swallowed.[5][6]

  • Physical Hazards: Many organic solvents and thiazole derivatives are flammable liquids.[1][2][8][9] Therefore, this compound should be kept away from heat, sparks, open flames, and other ignition sources.[6][8][9][10]

  • Environmental Hazards: The compound should be presumed to be harmful to aquatic life. As such, it must never be disposed of down the drain or allowed to enter waterways.[1][3]

Hazard CategoryAssumed Classification & RationalePrecautionary Measures
Acute Toxicity Harmful (Oral, Dermal, Inhalation)Avoid breathing vapors/mist and prevent contact with skin, eyes, and clothing.[3]
Skin Corrosion/Irritation Irritant (Category 2) Wear appropriate chemical-resistant gloves and lab coat.[4][5][6][7]
Eye Damage/Irritation Serious Irritant (Category 2) Wear chemical safety goggles or a face shield.[4][5][6][7]
Flammability Flammable Liquid (Assumed) Store away from ignition sources. Use spark-proof tools and explosion-proof equipment where necessary.[2][6][9]
Environmental Hazardous to the Aquatic Environment Prevent release to the environment. Do not dispose of via sanitary sewer.[1][3][11]

Part 2: The Regulatory Framework: Ensuring Compliance

The disposal of laboratory chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[12][13] The Occupational Safety and Health Administration (OSHA) also mandates safe handling practices and employee training through its Laboratory Standard (29 CFR 1910.1450).[14][15][16]

The "cradle-to-grave" principle of RCRA means that the generator of the hazardous waste is responsible for it from the moment it is created until its final, safe disposal. Your institution's Chemical Hygiene Plan (CHP) will detail specific procedures that align with these federal regulations and any additional state or local rules.[14][16]

Part 3: Standard Operating Procedure for Disposal

This protocol is designed to ensure that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization. Sound laboratory management can significantly reduce the volume of hazardous waste generated.

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs.[17]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid duplicate orders and the expiration of stock.[17][18]

  • Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[17]

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[4]

  • Eye Protection: ANSI-approved safety goggles or a face shield.[9]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[8]

Step 3: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[19]

  • Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., a clean, empty solvent bottle, preferably plastic or glass).[17][18] The original chemical container is often the best choice.[19]

  • Segregate Waste Streams:

    • DO NOT mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[2][9][20]

    • Keep solid and liquid waste streams separate.[18][20]

    • This waste is considered a non-halogenated organic solvent. Do not mix it with halogenated solvent waste.

  • Container Management: Keep the waste container tightly sealed except when actively adding waste.[17][21][22] This prevents the release of flammable and potentially toxic vapors.

Step 4: Hazardous Waste Labeling

Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[20][23] Your institution's Environmental Health and Safety (EHS) department will provide specific labels. Affix a completed hazardous waste label to the container before adding the first drop of waste.

The label must include:

  • The words "Hazardous Waste".[1]

  • The full, unabbreviated chemical name: "Waste this compound".[1]

  • An accurate list of all components and their approximate percentages.

  • The specific hazard characteristics (e.g., "Flammable," "Irritant").[1]

  • The date on which waste was first added to the container (the "accumulation start date").[1]

  • The name and contact information of the principal investigator or laboratory supervisor.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the lab, at or near the point of generation, as a Satellite Accumulation Area for your hazardous waste.[17]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[17]

  • Secondary Containment: Store the waste container within a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.[19][21]

  • Segregation: Ensure the SAA is organized to keep incompatible waste types physically separated.[19]

Step 6: Arranging for Disposal

Laboratory waste may be accumulated for a maximum of 9-12 months, depending on institutional policy, as long as accumulation limits are not exceeded (typically 55 gallons for hazardous waste).[17][21]

  • Monitor Fill Level: Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • Request Pickup: Once the container is full or approaching its accumulation time limit, contact your institution's EHS office to schedule a waste pickup.[17][22]

  • Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed professional waste disposal service, which will manage the final treatment, often via high-temperature incineration.[4][22]

Part 4: Emergency Procedures - Spill Management

All laboratory personnel must be trained on spill response.[14]

Minor Spills (Small, Contained, No Immediate Hazard)
  • Alert Personnel: Notify others in the immediate area.

  • Control Ignition Sources: Extinguish any nearby flames or potential sources of sparks.[1]

  • Contain & Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[1][9] Do not use combustible materials like paper towels on the main spill.[1]

  • Clean: Once absorbed, collect the material using spark-proof tools and place it into a sealed, labeled bag or container.[1] Decontaminate the spill area with soap and water.[1]

  • Dispose: All cleanup materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[1][19][21]

Major Spills (Large Volume, High Hazard, Fire)
  • Evacuate: Immediately evacuate the area. Alert all personnel to leave.

  • Isolate: If safe to do so, close the door to the laboratory to contain vapors.

  • Alert EHS: Contact your institution's EHS department and emergency services immediately. Provide them with the chemical name, location, and spill size. Do not attempt to clean up a major spill yourself.

Part 5: Disposal Workflow Visualization

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Storage & Accumulation cluster_2 Final Disposal start Chemical Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Add Waste to Container (Segregated: Non-Halogenated Organic) container->segregate close_container Keep Container Securely Closed segregate->close_container spill Spill Occurs segregate->spill saa Store in Designated SAA with Secondary Containment close_container->saa monitor Monitor Fill Level & Accumulation Start Date saa->monitor pickup Request Pickup from Institutional EHS monitor->pickup ehs EHS Consolidates & Transfers to Licensed Disposal Facility pickup->ehs final Final Disposition (e.g., Incineration) ehs->final spill_proc Follow Emergency Spill Procedures spill->spill_proc spill_waste Dispose of Cleanup Materials as Hazardous Waste spill_proc->spill_waste spill_waste->container

Caption: Decision workflow for handling this compound waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. By adhering to this comprehensive disposal guide for this compound, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance.

References

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A Senior Application Scientist's Guide to Handling Ethyl 2-isobutylthiazole-4-carboxylate: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the adept researcher, scientist, or drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 2-isobutylthiazole-4-carboxylate. While specific hazard data for this exact compound is limited, a thorough analysis of structurally similar thiazole derivatives allows us to establish a robust and conservative safety protocol. Our approach is grounded in the principles of causality—understanding why a specific precaution is taken—to ensure a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Risks of Thiazole Derivatives

Thiazole-based compounds are pivotal in synthetic chemistry, but they demand respect. Based on data from analogous compounds, the primary hazards associated with this compound are anticipated to include:

  • Skin Irritation: Direct contact can lead to inflammation and irritation.[1][2][3]

  • Serious Eye Irritation/Damage: The eyes are particularly vulnerable, with potential for significant damage upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.[1][2][3]

  • Acute Oral Toxicity: Ingestion may be harmful.[2][5][6]

These hazards dictate a multi-layered approach to personal protection, where engineering controls provide the first line of defense, supplemented by carefully selected Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple compliance but a critical risk mitigation strategy. Each component is chosen to create a barrier against specific, identified hazards.

PPE CategoryItemStandard/SpecificationRationale and Expert Insight
Primary Engineering Control Chemical Fume HoodCertified and tested for proper airflowCausality: This is the most critical safety measure. Handling the compound within a fume hood contains vapors and aerosols at the source, drastically minimizing the risk of inhalation—a primary exposure route for volatile or aerosolized compounds.[7]
Eye and Face Protection Safety GogglesANSI Z87.1 compliantCausality: Protects against splashes and airborne particles.[8] Thiazole derivatives are cited as causing serious eye irritation; therefore, a complete seal around the eyes is non-negotiable to prevent irreversible damage.[1][4]
Face ShieldWorn over safety gogglesCausality: Recommended when handling larger quantities (>50 mL) or during procedures with a heightened risk of splashing (e.g., heating, pressure reactions). It provides a secondary, broader barrier protecting the entire face.[8]
Hand Protection Nitrile GlovesDisposable, powder-freeCausality: Provides a robust barrier against incidental skin contact, which is a known cause of irritation from similar compounds.[1][8] Always check for tears before use and double-gloving may be appropriate for extended procedures.
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedCausality: Protects skin and personal clothing from contamination through drips or minor splashes.[7][8] A closed lab coat is a fundamental component of good laboratory practice.
Respiratory Protection NIOSH-approved Respirator (e.g., N95)As required by risk assessmentCausality: While a fume hood is the primary control, a respirator is required if engineering controls are insufficient or when handling the material as a powder, which increases the risk of aerosolization and inhalation.[7]

The Safe Handling Workflow: A Step-by-Step Procedural Guide

Adherence to a strict, repeatable workflow is essential for minimizing exposure and ensuring experimental integrity.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood is operational prep2 Don all required PPE: Lab coat, Goggles, Nitrile Gloves prep1->prep2 prep3 Assemble all necessary equipment and reagents inside the fume hood prep2->prep3 handle1 Carefully unseal and dispense This compound prep3->handle1 Begin Experiment handle2 Keep container tightly sealed when not in use handle1->handle2 handle3 Perform all manipulations deep within the fume hood handle2->handle3 clean1 Decontaminate surfaces with appropriate solvent handle3->clean1 Conclude Experiment clean2 Segregate waste into designated, labeled hazardous waste containers clean1->clean2 clean3 Remove PPE in correct order: Gloves first, then lab coat, then goggles clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Confirm that the chemical fume hood has a valid certification and is functioning correctly.

    • Don all required PPE as outlined in the table above: a buttoned lab coat, ANSI Z87.1 compliant safety goggles, and nitrile gloves.[8]

    • Gather and place all necessary glassware, reagents, and waste containers inside the fume hood to minimize movement in and out of the workspace.

  • Handling:

    • Always handle the chemical within the certified chemical fume hood.[7]

    • When dispensing the liquid, do so slowly and carefully to avoid splashing.

    • Keep the primary container tightly sealed when not actively in use to prevent the release of vapors.[1]

    • Avoid direct contact with skin, eyes, and clothing.[7]

  • Cleanup and Disposal:

    • Before removing any equipment from the fume hood, decontaminate it with an appropriate solvent.

    • Dispose of all contaminated materials, including gloves and disposable labware, in a clearly labeled, sealed hazardous waste container for collection by environmental health and safety personnel.[1]

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and finally the safety goggles.

    • Immediately after removing all PPE, wash hands thoroughly with soap and water.[1]

Emergency Procedures: Immediate Response Plan

In the event of an exposure, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical advice.[1]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Call a poison control center or doctor for treatment advice.[2]

Storage and Disposal Logistics

  • Storage: Store the compound in a tightly closed, properly labeled container.[1][8] The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: All waste containing this compound must be treated as hazardous. It should be disposed of in accordance with all federal, state, and local regulations. Never discharge this chemical into drains or the environment.[1][9] Entrust disposal to a licensed waste disposal company.

By integrating these expert-driven protocols into your daily laboratory operations, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.